molecular formula C39H32N2 B12553065 N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine CAS No. 142517-32-6

N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine

Cat. No.: B12553065
CAS No.: 142517-32-6
M. Wt: 528.7 g/mol
InChI Key: NLQCCLTXAOCRGV-UHFFFAOYSA-N
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Description

N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 3-methylphenyl groups and two diphenyl groups attached to a fluorene core, specifically at the 2 and 7 positions. The fluorene core is a polycyclic aromatic hydrocarbon, which contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Amino Groups: The amino groups are introduced through a nucleophilic substitution reaction, where the fluorene core reacts with an amine derivative.

    Attachment of Phenyl Groups: The phenyl groups are attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and boronic acids.

Industrial Production Methods

In an industrial setting, the production of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge-transport properties.

Mechanism of Action

The mechanism of action of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~7~-Bis(3-ethenylphenyl)-N~2~,N~7~-bis(3-methylphenyl)-9,9-dioctylfluorene-2,7-diamine
  • N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9’-spirobi[fluorene]-2,7-diamine

Uniqueness

N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine stands out due to its unique combination of structural features, which confer enhanced stability and reactivity. Its strong fluorescence and excellent charge-transport properties make it particularly valuable in electronic and photonic applications.

Properties

CAS No.

142517-32-6

Molecular Formula

C39H32N2

Molecular Weight

528.7 g/mol

IUPAC Name

2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenyl-9H-fluorene-2,7-diamine

InChI

InChI=1S/C39H32N2/c1-28-11-9-17-34(23-28)40(32-13-5-3-6-14-32)36-19-21-38-30(26-36)25-31-27-37(20-22-39(31)38)41(33-15-7-4-8-16-33)35-18-10-12-29(2)24-35/h3-24,26-27H,25H2,1-2H3

InChI Key

NLQCCLTXAOCRGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C

Origin of Product

United States

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